2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide
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Overview
Description
2-(3-Iodo-1-bicyclo[111]pentanyl)acetamide is a chemical compound with the molecular formula C7H10INO It is characterized by the presence of an iodine atom attached to a bicyclo[111]pentane ring system, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Ring: The bicyclo[1.1.1]pentane ring can be synthesized through a series of cyclization reactions starting from simple organic precursors.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or iodine monochloride as the iodinating agent.
Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where the bicyclo[1.1.1]pentane derivative is reacted with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidation can yield ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduction can produce alcohols or amines.
Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The iodine atom and the bicyclo[1.1.1]pentane ring system may play crucial roles in binding interactions and overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetamide
- 2-(3-Chloro-1-bicyclo[1.1.1]pentanyl)acetamide
- 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetamide
Uniqueness
2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQAPXBVPPNDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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